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Introduction

Canlitinib, also known as KC1036 and referred to in numerous publications as anlotinib, is a
novel multi-target tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor
activities. It primarily targets a range of receptor tyrosine kinases, including Vascular
Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR),
Platelet-Derived Growth Factor Receptor (PDGFR), AXL, c-Kit, and MET.[1] By inhibiting these
pathways, canlitinib disrupts key processes in tumor growth, proliferation, and angiogenesis.
[2] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo
efficacy and mechanism of action of canlitinib. These application notes provide a
comprehensive guide to the experimental design of canlitinib xenograft mouse models.

Mechanism of Action

Canlitinib exerts its anti-tumor effects by blocking multiple signaling pathways involved in
tumorigenesis. Its primary targets are key receptors that, when activated by their ligands (e.qg.,
VEGF, FGF, PDGF), trigger downstream signaling cascades such as the RAS/RAF/MEK/ERK
and PI3K/AKT/mTOR pathways.[2][3][4][5] Inhibition of these pathways by canlitinib leads to
decreased tumor cell proliferation, survival, and migration, as well as a reduction in tumor
angiogenesis.[2]
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Caption: Canlitinib Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize quantitative data from preclinical xenograft studies involving
canlitinib (anlotinib).
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Table 1: In Vivo Efficacy of Canlitinib in Xenograft Models

Canlitinib
Tumor
Cancer Xenograft Dose Treatment
. Growth Reference
Type Model (mgl/kg/day, Duration L
Inhibition
oral)
Patient-
Soft Tissue Derived o
15 5 weeks Significant [6]
Sarcoma Xenograft
(PDX)
Patient- More
Soft Tissue Derived pronounced
3.0 5 weeks [6]
Sarcoma Xenograft than 1.5
(PDX) mg/kg
Malignant N Dose-
Xenograft 0.75,1.5,3.0 Not Specified [7]
Melanoma dependent
Cell line-
Ewing Derived N N Effective
Not Specified  Not Specified o [8]
Sarcoma Xenograft Inhibition
(CDX) & PDX
Potent tumor
Non-Small H23 CDX & ]
-~ - suppression
Cell Lung H2122SR Not Specified  Not Specified ] [9]
with KRAS-
Cancer CDX
G12Ci
Patient- Significantly
B-cell Acute )
) Derived N N abrogated
Lymphoblasti Not Specified  Not Specified ) [2]
] Xenograft leukemia
¢ Leukemia
(PDX) burden

Table 2: Pharmacokinetic Parameters of Canlitinib (Anlotinib) in Mice
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Parameter Value Reference
Oral Bioavailability 28% - 58% [1][10]
Terminal Half-life 5.1+ 1.6 hours [1][10]
Plasma Protein Binding 97% [10]

Experimental Protocols
Cell Line and Animal Model Selection

o Cell Lines: Select appropriate cancer cell lines for your study. For Ewing Sarcoma, cell lines
such as A673, SK-ES-1, or RD-ES can be considered. Ensure cell lines are authenticated
and tested for mycoplasma contamination.

e Animal Models: Immunocompromised mice, such as NOD-scid IL2Rynull (NSG) or BALB/c
nude mice, are commonly used for establishing xenografts.[11] The choice of strain may
depend on the specific tumor cell line. Mice should be 6-8 weeks old at the time of tumor cell

implantation.

Xenograft Tumor Implantation

e Subcutaneous Xenogratft:
o Harvest cultured tumor cells during their exponential growth phase.

o Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium
and Matrigel, at a concentration of 1 x 10"7 cells/mL.

o Inject 100-200 pL of the cell suspension (1-2 x 1076 cells) subcutaneously into the flank of

each mouse.
» Patient-Derived Xenograft (PDX):
o Obtain fresh tumor tissue from a patient with the cancer of interest.

o Implant small fragments of the tumor tissue (approximately 2-3 mm3) subcutaneously into
the flank of immunocompromised mice.
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Preparation
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Caption: Xenograft Experimental Workflow

Canlitinib Formulation and Administration

Formulation: Canlitinib (anlotinib) can be suspended in a vehicle such as double-distilled
water (DD-H20) or a solution of 0.5% carboxymethylcellulose sodium.[6] Ensure the
suspension is homogenous before each administration.

Dosing: Based on preclinical studies, daily oral doses of 1.5 mg/kg and 3.0 mg/kg have
shown significant anti-tumor effects.[6] Doses can be adjusted based on the specific tumor
model and tolerability.

Administration: Administer canlitinib via oral gavage daily. The volume of administration
should be based on the mouse's body weight (e.g., 10 mL/kg).

Tumor Growth Monitoring and Efficacy Evaluation

Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times
per week once tumors are palpable.

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width?) / 2.

Treatment Initiation: Begin treatment when tumors reach a predetermined size, typically 150-
200 mm3.[6]

Efficacy Endpoints:
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o Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control
group)] x 100.

o Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record

their weights.

o Survival Analysis: Monitor mice for signs of toxicity and record survival data.

Endpoint Analysis

e Immunohistochemistry (IHC): Analyze excised tumor tissues for biomarkers of interest. For
canlitinib, this may include markers of angiogenesis (CD31), proliferation (Ki-67), and the
drug's specific targets (e.g., phosphorylated VEGFR?2).[6]

o Pharmacokinetic Analysis: To determine the concentration of canlitinib in plasma and tumor
tissue, blood and tumor samples can be collected at various time points after drug
administration and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]

» Toxicity Assessment: Monitor animal body weight throughout the study as an indicator of
general health and drug toxicity. At the endpoint, major organs can be collected for
histopathological analysis.

Conclusion

The canlitinib xenograft mouse model is a valuable tool for the preclinical evaluation of this
multi-target TKI. Careful consideration of the experimental design, including the choice of cell
line and animal model, drug formulation and dosing, and appropriate endpoint analysis, is
critical for obtaining robust and reproducible data. The protocols and data presented in these
application notes provide a foundation for researchers to design and execute effective in vivo
studies with canlitinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6256268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6256268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9418595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9418595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9418595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7765180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7765180/
https://www.researchgate.net/figure/Schematic-overview-of-VEGFR-PDGFR-EGFR-and-FGFR-signaling-pathways-stimulated-after_fig1_339048675
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.599281/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.599281/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7221313/
https://www.researchgate.net/figure/Effects-of-anlotinib-on-a-mouse-xenograft-tumor-model-A-Inhibitory-effects-of-different_fig3_381959278
https://pubmed.ncbi.nlm.nih.gov/40965696/
https://pubmed.ncbi.nlm.nih.gov/40965696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12048666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12048666/
https://pubmed.ncbi.nlm.nih.gov/29620050/
https://pubmed.ncbi.nlm.nih.gov/29620050/
https://pubmed.ncbi.nlm.nih.gov/33326103/
https://pubmed.ncbi.nlm.nih.gov/33326103/
https://www.benchchem.com/product/b15139424#canlitinib-xenograft-mouse-model-experimental-design
https://www.benchchem.com/product/b15139424#canlitinib-xenograft-mouse-model-experimental-design
https://www.benchchem.com/product/b15139424#canlitinib-xenograft-mouse-model-experimental-design
https://www.benchchem.com/product/b15139424#canlitinib-xenograft-mouse-model-experimental-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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